PI3-激酶α抑制剂2(盐酸盐)

描述

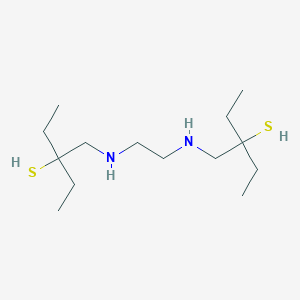

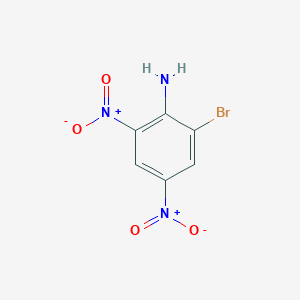

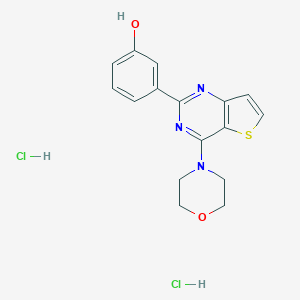

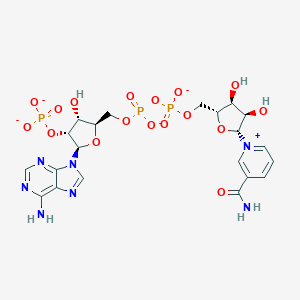

PI3-Kinase alpha Inhibitor 2 is a selective inhibitor of PI3K p110α . It has a molecular formula of C16H15N3O2S . It is selective for p110α over p110β, p110γ, and PI3K C2β .

Synthesis Analysis

The synthesis of PI3-Kinase alpha Inhibitor 2 involves complex biochemical processes . The PI3K pathway is among the most frequently activated in human cancers . Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Ka, are the second and third most frequently mutated in cancer .

Molecular Structure Analysis

The molecular structure of PI3-Kinase alpha Inhibitor 2 is represented by the formula C16H15N3O2S . Its average mass is 313.374 Da and its monoisotopic mass is 313.088501 Da .

Chemical Reactions Analysis

The chemical reactions involving PI3-Kinase alpha Inhibitor 2 are complex and involve multiple steps . The PI3K pathway is among the most frequently activated in human cancers . Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Ka, are the second and third most frequently mutated in cancer .

Physical and Chemical Properties Analysis

PI3-Kinase alpha Inhibitor 2 has a molecular formula of C16H15N3O2S . Its average mass is 313.374 Da and its monoisotopic mass is 313.088501 Da . It is supplied as a crystalline solid .

科学研究应用

癌症治疗

PI3-激酶α抑制剂2:已被确定为治疗癌症的潜在治疗剂。 PI3K途径是人类癌症中最常被激活的途径之一,影响着近50%的恶性肿瘤 . 靶向该途径的抑制剂可以帮助控制肿瘤发生和耐药性。 该化合物选择性抑制PI3Kα亚型的能力使其成为肿瘤学精准医疗的潜在候选药物,特别是对于具有PIK3CA突变的癌症 .

克服耐药性

PI3Kα信号转导的失调通常与癌症治疗中的耐药性相关。通过特异性抑制PI3Kα亚型,PI3-激酶α抑制剂2可能有助于克服对其他抗癌药物的耐药性。 这可能导致在由于PIK3CA基因突变或肿瘤抑制基因PTEN抑制而产生耐药性的治疗中获得更好的结果 .

乳腺癌靶向治疗

FDA已经批准了针对PI3Kα途径的药物用于乳腺癌治疗。PI3-激酶α抑制剂2可能是新一波靶向治疗的一部分,与传统化疗相比,它们具有更高的特异性和更少的副作用。 其对PI3Kα亚型的强选择性使其成为开发针对具有特定基因特征的乳腺癌患者的治疗方法的宝贵工具 .

药效团模型

PI3-激酶α抑制剂2:可以作为药物发现中药效团模型的模型化合物。通过了解其构效关系,研究人员可以设计出模仿其抑制PI3Kα亚型能力的新化合物。 这可能导致发现对各种疾病具有改善的疗效和安全性特征的新药 .

炎症性疾病

PI3K途径也参与免疫反应的调节。PI3-激酶α抑制剂2可以通过调节免疫细胞的活性来作为炎症性疾病的治疗方法进行探索。 其对PI3Kα亚型的抑制作用可能有助于PI3K/Akt途径过度活跃的疾病,如某些自身免疫性疾病 .

白细胞恶性肿瘤

鉴于PI3Kδ亚型主要在造血细胞中表达,靶向PI3Kα亚型的抑制剂,如PI3-激酶α抑制剂2,可能在治疗白细胞恶性肿瘤方面具有意义。 通过抑制促进癌细胞增殖的途径,它可能为PI3K/Akt途径失调的血癌提供治疗策略 .

作用机制

Target of Action

The primary target of PI3-Kinase alpha Inhibitor 2 (hydrochloride), also known as 3-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol;dihydrochloride, is the p110α catalytic subunit of PI3K . This subunit is encoded by the PIK3CA gene, which is frequently mutated in solid tumors . The PI3K p110α plays a crucial role in various biological processes, including proliferation, survival, differentiation, and metabolism .

Biochemical Pathways

The inhibition of PI3K p110α affects the PI3K/Akt/mTOR signaling pathway . This pathway is involved in cell growth and survival, and its dysregulation is commonly associated with tumorigenesis . By inhibiting PI3K p110α, the compound prevents the generation of phosphatidylinositol 3,4,5-trisphosphate (PIP3), a second messenger that recruits proteins bearing PIP3-binding pleckstrin homology (PH) domains such as Akt to the plasma membrane . This, in turn, affects downstream effector kinase pathways, including the mTOR, ERK1/2, p38 MAPK, NF-kappa-B, and JNK/SAPK pathways .

Pharmacokinetics

The compound is a potent inhibitor of PI3K p110α, with an IC50 value of 2 nM in an enzyme assay . It shows selectivity for p110α over p110β, p110γ, and PI3K C2β, with IC50 values of 16, 660, and 220 nM, respectively . .

Result of Action

The inhibition of PI3K p110α by the compound leads to a decrease in the production of PIP3, thereby reducing the activation of downstream signaling pathways involved in cell growth, survival, and other processes . This can result in reduced cell proliferation and increased apoptosis, particularly in cancer cells with overactive PI3K signaling .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other signaling molecules and the cellular context can affect the compound’s action . Additionally, factors such as pH and temperature can potentially influence the stability of the compound.

安全和危害

生化分析

Biochemical Properties

PI3-Kinase alpha Inhibitor 2 (hydrochloride) plays a significant role in biochemical reactions. It interacts with the PI3Kα isoform, a lipid messenger in cellular biology . This interaction leads to the inhibition of the PI3Kα isoform, which is crucial in cancer research as abnormal activation of PI3Kα has been identified in many human tumors .

Cellular Effects

The effects of PI3-Kinase alpha Inhibitor 2 (hydrochloride) on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce monocyte chemotaxis, macrophage migration, increased intracellular lipid accumulation, neovascularization, and smooth muscle cell proliferation and dysfunction in lesions .

Molecular Mechanism

The molecular mechanism of action of PI3-Kinase alpha Inhibitor 2 (hydrochloride) involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It targets the active sites of both holoenzymes, inhibiting the pathway upstream as well as downstream of AKT, thus more efficiently inhibiting the PI3K/Akt/mTOR signaling pathway .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, PI3-Kinase alpha Inhibitor 2 (hydrochloride) has shown changes in its effects. It has been observed that PI3K inhibitors can revert cancer cell resistance to a broad range of therapies, including chemotherapy, radiation, and targeted therapies .

Metabolic Pathways

PI3-Kinase alpha Inhibitor 2 (hydrochloride) is involved in several metabolic pathways. It plays a role in the PI3K/Akt/mTOR signaling pathway, which regulates a wide range of cellular processes including protein synthesis, cell survival, proliferation, differentiation, senescence, motility, angiogenesis, and metabolism .

Subcellular Localization

It is known that PI3K enzymes are integral in lipid signaling and membrane trafficking to mediate a wide variety of cellular processes .

属性

IUPAC Name |

3-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S.2ClH/c20-12-3-1-2-11(10-12)15-17-13-4-9-22-14(13)16(18-15)19-5-7-21-8-6-19;;/h1-4,9-10,20H,5-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSXNMUJNQUDND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2SC=C3)C4=CC(=CC=C4)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride](/img/structure/B162919.png)

![5-Trifluoromethylbenzo[b]thiophene](/img/structure/B162923.png)